REACTION_CXSMILES
|
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[F:6][C:7]1[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:8]=1[NH2:9].O[PH2]=O.N([O-])=O.[Na+]>O>[S:1]([OH:5])([OH:4])(=[O:3])=[O:2].[F:6][C:7]1[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:8]=1[NH2:9].[F:6][C:7]1[CH:8]=[CH:10][CH:11]=[C:12]([F:14])[CH:13]=1 |f:3.4,6.7|
|
Name
|
|
Quantity
|
62.6 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
32.3 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC(=C1)F
|
Name
|
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
O[PH2]=O
|
Name
|
|
Quantity
|
18.3 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
30 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
gas
|
Quantity
|
3.2 L
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to 50° C.±5° C
|
Type
|
ADDITION
|
Details
|
were added drop by drop
|
Type
|
CUSTOM
|
Details
|
was kept at 50° C.±5° C
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was worked up as in Example 1 (decantation, extraction, distillation)
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)O.FC1=C(N)C=CC(=C1)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.7 g | |
YIELD: PERCENTYIELD | 27% | |
YIELD: CALCULATEDPERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |